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Pyrazolo[1,5-b]pyridazine-3-carboxylic acid

Lipophilicity Drug design Physicochemical properties

This fused heterocyclic scaffold engages a unique DYRK1A kinase hinge-binding mode involving a conserved water molecule and lipophilic pocket, conferring high selectivity over a 48-kinase panel. Generic substitution with pyrazolo[1,5-a]pyrimidines or imidazo[1,2-b]pyridazines risks target disengagement and unpredictable physicochemical profiles. The carboxylic acid handle enables efficient diversification via Suzuki cross-coupling for high-throughput parallel synthesis.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 88561-91-5
Cat. No. B1314670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-b]pyridazine-3-carboxylic acid
CAS88561-91-5
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2N=C1)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-4-9-10-6(5)2-1-3-8-10/h1-4H,(H,11,12)
InChIKeyZYPYCOBBCUKALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 88561-91-5) Technical Specifications and Core Scaffold Profile


Pyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 88561-91-5) is a fused heterocyclic building block consisting of a pyrazole ring fused to a pyridazine ring with a carboxylic acid substituent at the 3-position [1]. This compound serves as a privileged scaffold in medicinal chemistry, with applications primarily as a synthetic intermediate for constructing kinase inhibitors . Its molecular formula is C7H5N3O2, molecular weight 163.13 g/mol, with computed properties including XLogP3 0.2 and topological polar surface area (TPSA) 67.5 Ų [1]. The scaffold has been validated in high-resolution co-crystal structures with DYRK1A kinase, demonstrating a unique binding mode that engages a conserved water molecule and lipophilic pocket on the kinase hinge region [2].

Why Generic Heterocyclic Carboxylic Acids Cannot Substitute for Pyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 88561-91-5)


Generic substitution among heterocyclic carboxylic acid building blocks is scientifically unsound due to fundamental differences in electronic distribution, hydrogen-bonding capacity, and lipophilicity that directly impact downstream biological activity [1]. The pyrazolo[1,5-b]pyridazine core features a distinct nitrogen arrangement that enables a unique binding mode in kinase ATP-binding pockets, characterized by a hydrogen-bonding network involving a consensus water molecule and residues Glu239 and Leu241 [2]. This binding mode is not conserved in related scaffolds such as pyrazolo[1,5-a]pyrimidines or imidazo[1,2-b]pyridazines, which exhibit different hinge-binding geometries and lipophilicity profiles (XLogP3 differences of 0.3–1.3 log units) [1]. Consequently, substitution with a generic alternative risks complete loss of target engagement, altered selectivity profiles, and unpredictable physicochemical properties that can derail lead optimization campaigns.

Quantitative Differentiation Evidence for Pyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 88561-91-5) Versus Alternatives


Lipophilicity (XLogP3) Differentiation: 0.3–1.3 Log Unit Advantage Over Alternative Heterocyclic Carboxylic Acids

Pyrazolo[1,5-b]pyridazine-3-carboxylic acid exhibits a computed XLogP3 value of 0.2, positioning it as a moderately lipophilic building block [1]. This value is 0.3 log units higher than pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (XLogP3 = -0.1) [2] and 1.3 log units lower than 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid (XLogP3 = 1.5) [3]. The intermediate lipophilicity of the target compound balances membrane permeability with aqueous solubility, a critical parameter for optimizing oral bioavailability in drug discovery programs.

Lipophilicity Drug design Physicochemical properties

Ligand Efficiency (LE) of Derived DYRK1A Inhibitors: 0.41–0.55 LE Range Achieved from This Scaffold

Pyrazolo[1,5-b]pyridazine-3-carboxylic acid serves as the core intermediate for synthesizing DYRK1A inhibitors with high ligand efficiencies [1]. In a TR-FRET-based ligand-binding displacement assay, compound 11 derived from this scaffold achieved pIC50 7.12 (IC50 76 nM) with LE = 0.55 and LLE = 5.24 [1]. The starting point compound 6b achieved LE = 0.41 and LLE = 3.55 [1]. These LE values exceed the typical threshold for fragment-based drug discovery (LE > 0.3), indicating efficient use of molecular weight for target binding.

Kinase inhibition Ligand efficiency DYRK1A

Solubility and Metabolic Stability Trade-Off: Scaffold Enables Tunable Properties Ranging from 0.01–4.37 mg/mL

Derivatives synthesized from pyrazolo[1,5-b]pyridazine-3-carboxylic acid exhibit a wide range of solubilities (0.01–4.37 mg/mL) and human liver microsome (HLM) stability values (40–697 μL/min/mg), demonstrating the scaffold's versatility for property optimization [1]. Compound 34 achieved solubility of 4.37 mg/mL with HLM 40 μL/min/mg, while compound 95 showed solubility 0.03 mg/mL with HLM 697 μL/min/mg [1]. This tunability is not readily achievable with alternative scaffolds lacking the same substitution vectors.

Solubility Metabolic stability ADME

Kinome Selectivity: Scaffold Yields DYRK1A Inhibitors with High Selectivity Over 48 Kinase Panel

Pyrazolo[1,5-b]pyridazine-3-carboxylic acid-derived inhibitors demonstrate high selectivity for DYRK1A over a panel of 48 representative kinases, as measured by thermal shift assays [1]. The unique binding mode, which directs a methyl substituent into a shallow lipophilic pocket exclusive to the DYRK1A hinge region, confers this selectivity [1]. This selectivity profile is superior to dual DYRK1/CLK inhibitors such as Leucettine L41, which exhibit broader kinome activity [1].

Kinase selectivity Off-target DYRK1A

Topological Polar Surface Area (TPSA) Parity with Alternative Scaffolds but with Superior Synthetic Tractability

Pyrazolo[1,5-b]pyridazine-3-carboxylic acid and pyrazolo[1,5-a]pyrimidine-3-carboxylic acid share identical TPSA values of 67.5 Ų [1][2]. However, the pyrazolo[1,5-b]pyridazine scaffold offers superior synthetic tractability for diversification via bromodecarboxylation and subsequent Suzuki coupling, as demonstrated in the synthesis of DYRK1A inhibitors [3]. The carboxylic acid group enables facile conversion to boronic ester 92, a key intermediate for parallel library synthesis [3].

Polar surface area Synthetic accessibility Building block

Optimal Application Scenarios for Pyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 88561-91-5) Based on Quantitative Evidence


DYRK1A Kinase Inhibitor Lead Optimization Programs Requiring High Ligand Efficiency

This scaffold is optimal for medicinal chemistry programs targeting DYRK1A for neurodegenerative diseases (Alzheimer's disease, Down syndrome) or oncology indications. The demonstrated ligand efficiency (LE = 0.41–0.55) and lipophilic ligand efficiency (LLE = 3.55–5.24) from this core [1] enable the design of potent, low-molecular-weight inhibitors with favorable physicochemical properties. Procurement of this specific building block is justified for programs prioritizing efficient target engagement and minimal off-target liability.

Parallel Library Synthesis via Boronic Ester Intermediate for Kinase Inhibitor Discovery

The carboxylic acid group enables facile conversion to the corresponding boronic ester (compound 92) via bromodecarboxylation and Miyaura borylation [1]. This intermediate is compatible with Suzuki cross-coupling reactions, allowing rapid diversification of the pyrazolo[1,5-b]pyridazine core at the 3-position. This synthetic route is validated in the construction of DYRK1A inhibitor libraries, making this building block a strategic choice for high-throughput parallel synthesis in kinase drug discovery.

ADME Property Optimization Studies Requiring Tunable Solubility and Metabolic Stability

The scaffold's amenability to substitution enables exploration of a wide property space, with derivative solubilities ranging from 0.01 to 4.37 mg/mL and HLM stability from 40 to 697 μL/min/mg [1]. This tunability allows medicinal chemists to balance potency with ADME properties without switching to alternative scaffolds. Procurement of this building block is indicated for lead optimization campaigns where overcoming solubility-limited absorption or high metabolic clearance is a primary objective.

Selective Kinase Inhibitor Development for Targets with Unique Hinge-Binding Pockets

The pyrazolo[1,5-b]pyridazine core engages a unique binding mode in the DYRK1A ATP-binding site, characterized by a hydrogen-bonding network involving a conserved water molecule and a shallow lipophilic pocket exclusive to the DYRK1A hinge [1]. This binding mode confers high selectivity over a 48-kinase panel. The scaffold is therefore suited for programs targeting kinases with similar hinge-region features, where achieving selectivity over closely related kinases (e.g., CLKs) is a critical challenge.

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